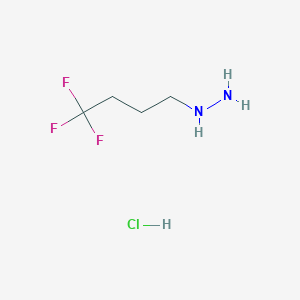
(4,4,4-Trifluorobutyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4,4-三氟丁基)肼盐酸盐是一种化学化合物,分子式为C4H10N2Cl1F3。它是一种固体物质,以其独特的化学性质和在各个科学领域的潜在应用而闻名。该化合物以其三氟甲基基团的特征为标志,赋予其独特的反应性和稳定性。
准备方法
合成路线和反应条件: (4,4,4-三氟丁基)肼盐酸盐的合成通常涉及在盐酸存在下,4,4,4-三氟丁胺与肼反应。该反应在受控条件下进行,以确保形成所需产物。一般的反应方案如下:
4,4,4-三氟丁胺+肼+盐酸→(4,4,4-三氟丁基)肼盐酸盐
工业生产方法: (4,4,4-三氟丁基)肼盐酸盐的工业生产涉及使用优化反应条件的大规模合成,以最大限度地提高产率和纯度。该工艺包括净化、结晶和干燥等步骤,以获得固体形式的最终产品。
化学反应分析
反应类型: (4,4,4-三氟丁基)肼盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 它可以在特定条件下被还原,以产生不同的肼衍生物。
取代: 可以使用适当的试剂将三氟甲基基团取代为其他官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂等还原剂。
取代: 用于取代反应的试剂包括氢化钠和卤代烷。
形成的主要产物: 由这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生三氟丁基氧化物,而取代反应可以产生各种取代的肼衍生物。
科学研究应用
(4,4,4-三氟丁基)肼盐酸盐在科学研究中具有多种应用,包括:
化学: 它用作有机合成中的试剂,用于制备各种氟化化合物。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行的研究探索其作为药物中间体的潜力及其对生物系统的影响。
工业: 它用于生产具有独特性能的特种化学品和材料。
作用机制
(4,4,4-三氟丁基)肼盐酸盐的作用机制涉及其与分子靶标和途径的相互作用。三氟甲基基团在其反应性和稳定性中起着至关重要的作用。该化合物可以与酶和蛋白质相互作用,导致各种生化效应。确切的分子靶标和途径取决于特定的应用和使用环境。
类似化合物:
- (环丁基甲基)肼盐酸盐
- 苯乙基-肼盐酸盐
- 4,4,4-三氟丁酸
比较: (4,4,4-三氟丁基)肼盐酸盐由于存在三氟甲基基团而独一无二,与其他肼衍生物相比,这些基团赋予其独特的化学性质。这些基团增强了化合物的稳定性和反应性,使其在研究和工业中的特定应用中具有价值。
相似化合物的比较
- (Cyclobutylmethyl)hydrazine hydrochloride
- Phenethyl-hydrazine hydrochloride
- 4,4,4-Trifluorobutyric acid
Comparison: (4,4,4-Trifluorobutyl)hydrazine hydrochloride is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties compared to other hydrazine derivatives. These groups enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
生物活性
(4,4,4-Trifluorobutyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities. It belongs to the hydrazine class of compounds, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound has a unique trifluoromethyl group that may influence its biological activity. The presence of fluorine atoms can enhance lipophilicity and alter the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : There is evidence suggesting antifungal effects against common pathogenic fungi.
- Cytotoxicity : Evaluations of cytotoxicity have shown that while the compound is effective against certain pathogens, it may also exhibit toxicity towards human cells at higher concentrations.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar hydrazines have been shown to inhibit key enzymes in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.
Antibacterial and Antifungal Studies
A series of experiments have been conducted to assess the antibacterial and antifungal efficacy of this compound. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Candida albicans | 64 | Weak |
| Pseudomonas aeruginosa | 32 | Moderate |
Case Studies
- Case Study 1 : A study involving the treatment of bacterial infections in mice demonstrated that administration of this compound significantly reduced bacterial load compared to untreated controls.
- Case Study 2 : In vitro assays showed that this compound effectively inhibited the growth of Candida species at concentrations that were non-toxic to human cells.
属性
分子式 |
C4H10ClF3N2 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC 名称 |
4,4,4-trifluorobutylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c5-4(6,7)2-1-3-9-8;/h9H,1-3,8H2;1H |
InChI 键 |
RUTGHRIPOYACIQ-UHFFFAOYSA-N |
规范 SMILES |
C(CC(F)(F)F)CNN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















